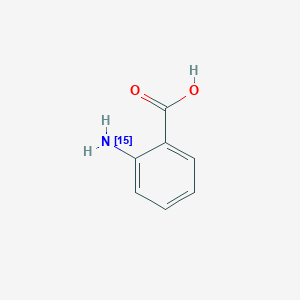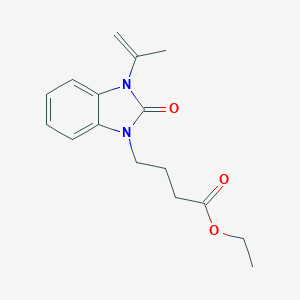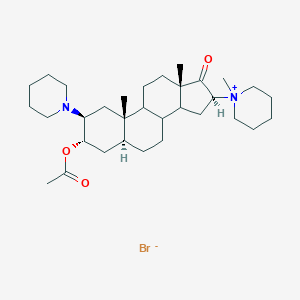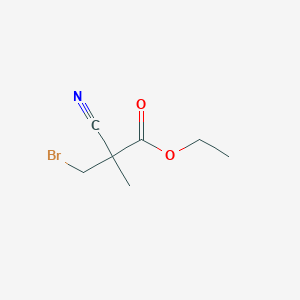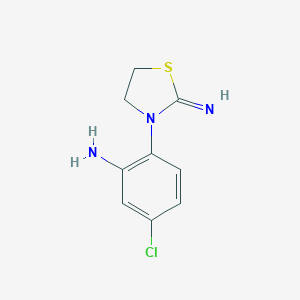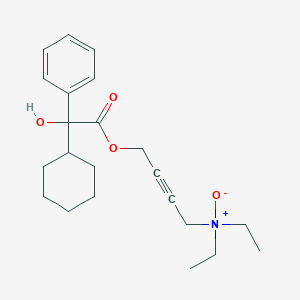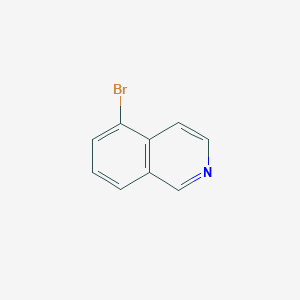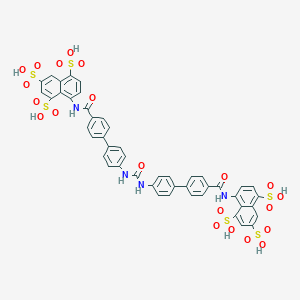
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt, commonly known as NTS, is a water-soluble compound that has been widely used in scientific research as a fluorescent probe and a pH indicator. It has also been used as a catalyst in organic synthesis and as a complexing agent in analytical chemistry. In
Mechanism Of Action
The mechanism of action of NTS is based on its ability to interact with molecules through electrostatic and hydrophobic interactions. NTS has a high affinity for certain molecules, such as amino acids and peptides, which allows it to bind to them and produce a fluorescent signal. The fluorescence intensity of NTS is dependent on the pH of the environment, which makes it an effective pH indicator.
Biochemical And Physiological Effects
NTS has been shown to have minimal toxicity in vitro and in vivo. It has been used in various biological systems without causing any adverse effects. However, its long-term effects on human health are still unknown and require further research.
Advantages And Limitations For Lab Experiments
One of the main advantages of NTS is its high sensitivity and selectivity for certain molecules. It can detect and quantify the concentration of molecules at low concentrations, which makes it an effective tool for biological and environmental research. However, NTS has limitations in terms of its stability and solubility. It can degrade over time and has limited solubility in certain solvents, which can limit its use in certain experiments.
Future Directions
NTS has the potential to be used in a wide range of applications, including medical diagnosis, environmental monitoring, and drug discovery. Future research should focus on improving the stability and solubility of NTS, as well as exploring new applications for this compound. In addition, more research is needed to determine the long-term effects of NTS on human health.
Synthesis Methods
NTS can be synthesized by the condensation reaction of 1,3,5-naphthalenetrisulfonic acid with 4,4'-diaminobiphenyl-3,3'-dicarboxylic acid. The resulting compound is then treated with sodium hydroxide to form the hexasodium salt of NTS. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
NTS has been widely used as a fluorescent probe in biological and environmental research. It has been used to detect and quantify the concentration of various molecules, such as amino acids, peptides, and proteins. It has also been used to study the behavior of cells and tissues in vivo and in vitro. In addition, NTS has been used as a pH indicator in chemical and biological systems.
properties
CAS RN |
111129-59-0 |
|---|---|
Product Name |
1,3,5-Naphthalenetrisulfonic acid, 8,8'-(carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-, hexasodium salt |
Molecular Formula |
C47H34N4O21S6 |
Molecular Weight |
1183.2 g/mol |
IUPAC Name |
8-[[4-[4-[[4-[4-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]phenyl]carbamoylamino]phenyl]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C47H34N4O21S6/c52-45(50-37-17-19-39(75(61,62)63)35-21-33(73(55,56)57)23-41(43(35)37)77(67,68)69)29-5-1-25(2-6-29)27-9-13-31(14-10-27)48-47(54)49-32-15-11-28(12-16-32)26-3-7-30(8-4-26)46(53)51-38-18-20-40(76(64,65)66)36-22-34(74(58,59)60)24-42(44(36)38)78(70,71)72/h1-24H,(H,50,52)(H,51,53)(H2,48,49,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72) |
InChI Key |
IYMXKDIVRHAFTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Other CAS RN |
111129-59-0 |
synonyms |
8,8'-(Carbonylbis(imino(1,1'-biphenyl)-4',4-diylcarbonylimino))bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
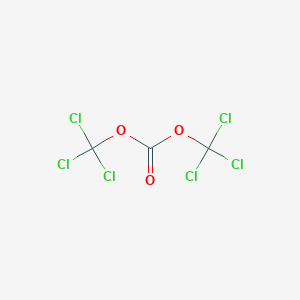
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
